molecular formula C11H9N3O2 B595495 Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate CAS No. 1237518-65-8

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate

Cat. No.: B595495
CAS No.: 1237518-65-8
M. Wt: 215.212
InChI Key: RJCQONYNRJUNKH-UHFFFAOYSA-N
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Description

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an intermediate ester. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the final product .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid.

    Reduction: Reduction of intermediates using agents like sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidizing Agents: 3-chloroperoxybenzoic acid.

    Reducing Agents: Sodium and ammonium chloride.

    Nucleophiles: Trimethylsilyl cyanide.

Major Products: The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of DNA topoisomerase, thereby preventing DNA replication in cancer cells .

Comparison with Similar Compounds

    Pyrimidine Derivatives: Such as imatinib, dasatinib, and nilotinib, which are used in cancer treatment.

    Pyridine Derivatives: Including various antimicrobial and anti-inflammatory agents.

Uniqueness: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is unique due to its dual pyridine and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .

Properties

IUPAC Name

methyl 5-pyrimidin-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)9-5-8(6-12-7-9)10-13-3-2-4-14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCQONYNRJUNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736157
Record name Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237518-65-8
Record name Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromopyrimidine (73 mg), sodium carbonate (81 mg), water (0.3 mL), and bis(triphenylphosphine)palladium(II) dichloride (5.3 mg) were added to an ethylene glycol dimethyl ether (1 mL) solution of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate (0.10 g), followed by heating to reflux under a nitrogen atmosphere for 1 hour and 30 minutes. After cooling the reaction mixture to room temperature, ethyl acetate and water were added thereto, and the insoluble substance was removed by filtration. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography [Fuji Silysia Chemical Ltd., PSQ100B (spherical), eluent: 90-50% hexane/ethyl acetate] to obtain 30 mg of methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate as a yellow solid.
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
5.3 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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